ethyl 2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps:
Formation of the Benzoxadiazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine core. This can be achieved through a condensation reaction between a diamine and a dicarboxylic acid derivative under acidic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group. This is typically done using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the benzoxadiazocine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The thioxo group and the benzoxadiazocine core could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-(2-phenylethyl)-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Methyl 2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the thioxo group and the specific ester configuration makes this compound unique. These features could confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 9-methyl-10-(2-phenylethyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C22H24N2O3S/c1-3-26-20(25)18-19-16-11-7-8-12-17(16)27-22(18,2)24(21(28)23-19)14-13-15-9-5-4-6-10-15/h4-12,18-19H,3,13-14H2,1-2H3,(H,23,28) |
InChI Key |
KOTIDPZFACJUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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